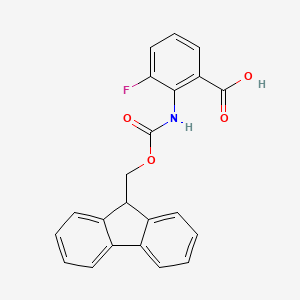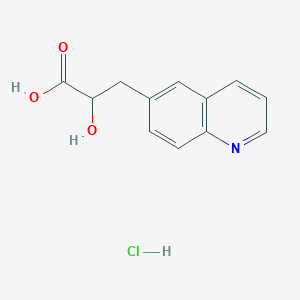
2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C12H11NO3·HCl. It is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of quinoline derivatives and appropriate propanoic acid precursors.
Reaction Conditions: The reaction conditions often involve the use of Lewis acids, such as aluminum chloride, to facilitate the formation of the quinoline ring. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial for large-scale synthesis.
化学反応の分析
2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 6-position, using reagents like sodium hydride and alkyl halides. This leads to the formation of various substituted quinoline derivatives.
科学的研究の応用
2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are important in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
類似化合物との比較
2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride can be compared with other similar compounds:
Quinoline Derivatives: Compounds such as quinoline-6-carboxylic acid and 2-hydroxyquinoline share structural similarities but differ in their chemical reactivity and biological activities.
Unique Properties: The presence of the propanoic acid moiety in this compound imparts unique chemical properties, making it distinct from other quinoline derivatives.
特性
IUPAC Name |
2-hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.ClH/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10;/h1-6,11,14H,7H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFKKBHIVVIHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
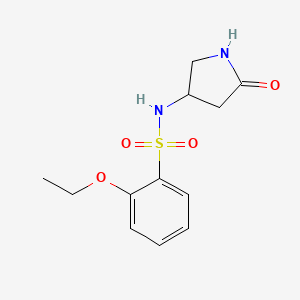
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)
![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)
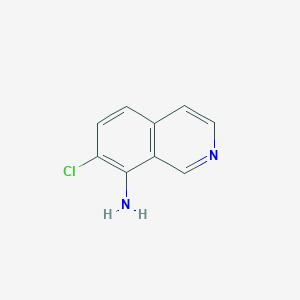
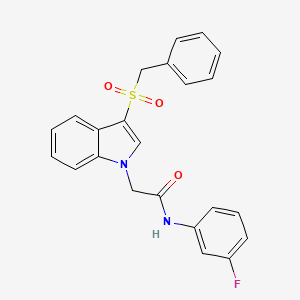
![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)
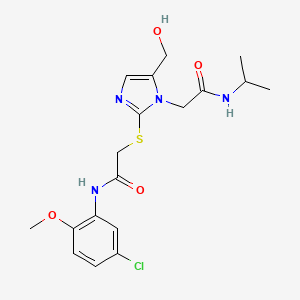
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)
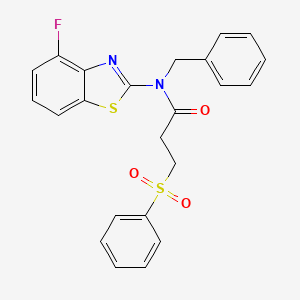
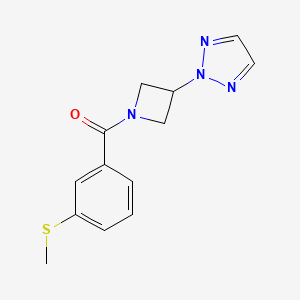
![N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide](/img/structure/B2404782.png)
![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)
